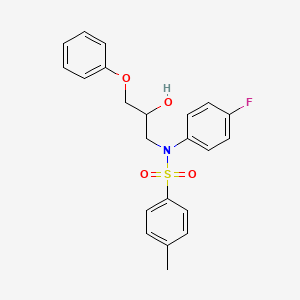

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide, also known as FPHPS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. FPHPS has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.

Wissenschaftliche Forschungsanwendungen

Selective Cyclooxygenase-2 Inhibition

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide demonstrates significant scientific interest due to its applications in medicinal chemistry, particularly in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Research has shown that the introduction of a fluorine atom into benzenesulfonamide derivatives enhances COX-2 potency while significantly increasing selectivity over COX-1. This property has led to the identification of potent, selective, and orally active COX-2 inhibitors for potential treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The compound JTE-522 is a notable example, currently in phase II clinical trials for its efficacy in these areas (Hashimoto et al., 2002).

Enantioselective Fluorination

Another significant application involves the enantioselective fluorination of organic compounds. Studies have demonstrated that modifying the substituents on the phenyl rings of N-fluorobenzenesulfonamide can fine-tune the reactivity and selectivity in fluorination reactions. This approach has been used effectively in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding products with high yields and enantioselectivities. Such reactions are crucial for the synthesis of enantiomerically pure compounds in pharmaceutical research (Wang et al., 2014).

Novel Electrophilic Fluorinating Agents

The development of novel electrophilic fluorinating agents is another area of interest. Compounds such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been introduced as sterically demanding analogues of popular fluorinating agents. These compounds improve the enantioselectivity of fluorination reactions, demonstrating the potential for refined synthesis strategies in the development of fluorinated pharmaceuticals and materials science (Yasui et al., 2011).

Activation of Hydroxyl Groups for Biological Conjugation

The compound also finds application in the activation of hydroxyl groups on polymeric carriers, using derivatives like 4-fluorobenzenesulfonyl chloride for the covalent attachment of biologicals to solid supports. This chemistry facilitates the development of advanced materials for biomedical applications, including therapeutic agents and diagnostic tools. The activated supports can be used for the immobilization of enzymes, antibodies, and other biologically active molecules, maintaining their activity and stability for use in various therapeutic and diagnostic applications (Chang et al., 1992).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO4S/c1-17-7-13-22(14-8-17)29(26,27)24(19-11-9-18(23)10-12-19)15-20(25)16-28-21-5-3-2-4-6-21/h2-14,20,25H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEJORWLYQONMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)

![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2665599.png)

![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)

![7-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2665602.png)

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)